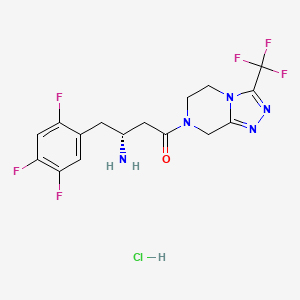

Sitagliptin Hydrochloride

Description

The exact mass of the compound Sitagliptin Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sitagliptin Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sitagliptin Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O.ClH/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;/h4,6,9H,1-3,5,7,23H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXSHNOORJKXDW-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClF6N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486459-71-6 | |

| Record name | Sitagliptin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486459716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SITAGLIPTIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IEL0A0OS7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Sitagliptin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sitagliptin (B1680988), focusing on its hydrochloride salt, a subject of significant research interest. While the commercially available product, Januvia®, contains sitagliptin as a phosphate (B84403) monohydrate salt, the hydrochloride salt has been extensively studied for its unique characteristics.[1] This document synthesizes critical data from scientific literature and regulatory filings to support research and development activities.

Introduction to Sitagliptin

Sitagliptin is a potent, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2] By blocking this enzyme, sitagliptin prevents the rapid degradation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This mechanism enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) release, thereby improving glycemic control in patients with type 2 diabetes mellitus.[1][4]

The therapeutic action of sitagliptin is intrinsically linked to the DPP-4 signaling pathway.

Core Physicochemical Properties

The following tables summarize key quantitative data for sitagliptin hydrochloride and related forms for comparative analysis.

Table 1: General Properties

| Property | Sitagliptin Base | Sitagliptin Hydrochloride | Sitagliptin Phosphate Monohydrate |

|---|---|---|---|

| Molecular Formula | C₁₆H₁₅F₆N₅O[5] | C₁₆H₁₆ClF₆N₅O[6] | C₁₆H₁₅F₆N₅O·H₃PO₄·H₂O |

| Molecular Weight ( g/mol ) | 407.31[5] | 443.77[6][7] | 523.32[8] |

| Appearance | White to off-white solid[9] | White to off-white powder[6] | White to off-white, crystalline, non-hygroscopic powder[5] |

Table 2: Thermal and Physicochemical Parameters

| Property | Sitagliptin Base | Sitagliptin Hydrochloride | Sitagliptin Phosphate Monohydrate |

|---|---|---|---|

| Melting Point (°C) | 120.29 (Tpeak, DSC)[10][11] | ~195.8 - 202.3[12] | ~206.37 (Tpeak, DSC)[10][11] |

| pKa | 7.7[13], 8.78[5] | - | - |

| LogP (Octanol/Water) | 1.5[5] | - | -0.03 (at pH 7.0)[14] |

| BCS Classification | - | - | Class 1 (High Solubility, High Permeability)[15][16] or Class 3 (High Solubility, Low Permeability)[8][17] |

Table 3: Solubility Data

| Solvent | Sitagliptin Hydrochloride | Sitagliptin Phosphate Monohydrate |

|---|---|---|

| Water | Slightly soluble[6] | Soluble |

| Methanol | Soluble[6] | Slightly soluble |

| Aqueous Solubility | - | 69.5 mg/g at 24.5°C[14] |

| DMSO | - | ≥ 50 mg/mL[9] |

| Ethanol (B145695) | - | Very slightly soluble |

| Acetonitrile | - | Very slightly soluble |

Detailed Physicochemical Characteristics and Experimental Protocols

Melting Point and Thermal Analysis

The melting point is a critical parameter indicating purity and polymorphic form. Differential Scanning Calorimetry (DSC) is the standard technique for its determination.

-

Sitagliptin Hydrochloride: A novel polymorph of sitagliptin hydrochloride exhibits an onset of melting at 195.8 °C ± 2 °C and a peak melting point at 202.3 °C ± 2 °C.[12]

-

Sitagliptin Phosphate Monohydrate: Shows a characteristic endothermic event corresponding to the melting process with a peak at 206.37 °C.[10][18] This is preceded by a dehydration event with a peak at 134.43 °C.[10][11]

-

Sitagliptin Base: Melts at a significantly lower temperature, with a DSC peak observed at 120.29 °C.[10][11]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrumentation: A calibrated DSC instrument, such as a Mettler Toledo 822e, is used.[12]

-

Sample Preparation: 1.5 to 2 mg of the sample is accurately weighed and placed into a standard aluminum pan, which is then hermetically sealed.[12]

-

Analysis Conditions: The sample is heated from 30°C to 300°C at a constant rate of 10°C/min.[12]

-

Atmosphere: A continuous flow of an inert gas, typically nitrogen, is maintained at a rate of 50 ml/min to prevent oxidative degradation.[12]

-

Data Interpretation: The temperatures for the onset and peak of endothermic or exothermic events are recorded from the resulting thermogram. The melting point is identified as the peak of the sharp endothermic event corresponding to fusion.[18]

Solubility

Solubility is fundamental to drug dissolution and bioavailability. Sitagliptin's solubility is pH-dependent due to its amphoteric nature.[19] The Biopharmaceutics Classification System (BCS) categorizes sitagliptin as having high solubility.[15][16]

-

Sitagliptin Phosphate Monohydrate: Is soluble in water and very slightly soluble in ethanol and acetonitrile. Its aqueous solubility was measured to be 69.5 mg/g at 24.5°C.[14]

-

Sitagliptin Hydrochloride: Is described as slightly soluble in water but soluble in methanol.[6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a compound.

-

Preparation: An excess amount of the sitagliptin salt is added to a sealed vial containing a precisely known volume of the desired solvent (e.g., water, buffer of specific pH, methanol).[19]

-

Equilibration: The vials are agitated in a constant temperature bath or shaker for a period sufficient to reach equilibrium (typically 24 to 72 hours).[19]

-

Sampling: After agitation, the suspension is allowed to stand, permitting the undissolved solid to settle. A sample of the clear supernatant is then carefully withdrawn using a syringe.[19]

-

Filtration: The withdrawn sample is immediately filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved microparticles.[19]

-

Quantification: The concentration of sitagliptin in the filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[20][21] The analysis is performed against a standard calibration curve.

Polymorphism and Crystal Structure

Polymorphism, the ability of a solid to exist in multiple crystalline forms, can profoundly affect a drug's stability, solubility, and manufacturability.[1] Sitagliptin hydrochloride, in particular, is known to exist in several polymorphic forms, which are typically characterized by X-ray Powder Diffraction (XRPD).[1][22]

Experimental Protocol: X-ray Powder Diffraction (XRPD)

-

Instrumentation: An X-ray powder diffractometer equipped with a copper anode (Cu Kα radiation, λ = 1.54 Å) is used.[22]

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat, uniform surface.

-

Analysis Conditions: The instrument is operated at a specific voltage and current (e.g., 30kV and 10 mA).[22] The sample is scanned over a range of 2θ angles (e.g., 2° to 40°).

-

Data Interpretation: The resulting diffractogram, a plot of intensity versus 2θ angle, provides a unique fingerprint for the crystalline form. The positions (in °2θ) and relative intensities of the diffraction peaks are used to identify and differentiate polymorphs.[22][23]

This technical guide has summarized the currently available physicochemical data for sitagliptin hydrochloride and related forms. The detailed experimental protocols and visualizations of the signaling pathway and experimental workflow offer valuable resources for researchers and professionals in the field of drug development. Further characterization, particularly single-crystal structure analysis of hydrochloride polymorphs, remains a key area for future research.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Sitagliptin - Wikipedia [en.wikipedia.org]

- 5. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mehtaapi.com [mehtaapi.com]

- 7. Sitagliptin hydrochloride | C16H16ClF6N5O | CID 11476287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Sitagliptin | 486460-32-6 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. jetir.org [jetir.org]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Sitagliptin Phosphate Monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of an In Vitro-In Vivo Correlation for Sitagliptin and Metformin Prolonged-release Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. scribd.com [scribd.com]

- 22. WO2015170340A2 - Novel polymorphs of sitagliptin hydrochloride, processes for its preparation and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 23. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Sitagliptin's Interaction with DPP-4: Kinetics and Binding Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the molecular interactions between sitagliptin (B1680988) and dipeptidyl peptidase-4 (DPP-4). Sitagliptin, a potent and selective DPP-4 inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy hinges on its ability to modulate the incretin (B1656795) system by preventing the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] This document provides a comprehensive overview of the inhibition kinetics, binding characteristics, experimental methodologies, and the associated signaling pathway.

Mechanism of Action: A Competitive, Reversible, and Tight Binding Inhibitor

Sitagliptin functions as a competitive, reversible, and tight-binding inhibitor of the DPP-4 enzyme.[5] Its mechanism involves competitively binding to the active site of DPP-4, thereby preventing the enzyme from cleaving and inactivating incretin hormones.[6][7] This leads to elevated levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and ultimately improve glycemic control.[1][2][4] Studies have demonstrated that sitagliptin is a fast-binding inhibitor, rapidly forming a complex with the DPP-4 enzyme.[5] Despite this rapid association, it also exhibits a long duration of action in vivo.[5]

Quantitative Analysis of Sitagliptin-DPP-4 Interaction

The following table summarizes the key quantitative parameters that define the binding and inhibitory activity of sitagliptin against the DPP-4 enzyme. These values are critical for understanding the potency and pharmacodynamics of the drug.

| Parameter | Value | Species | Experimental Conditions | Reference |

| IC50 | ~19 nM | Human (recombinant) | Fluorogenic substrate (Gly-Pro-AMC), 37°C | [8] |

| IC50 | 17 ± 2 nM | Not Specified | gly-pro-pNA assay | [9] |

| IC50 | 4.380 ± 0.319 nM | Not Specified | Not Specified | [10] |

| Ki | ~18 nM | Human (recombinant) | Calculated from IC50, competitive inhibition model | [8] |

| Ki | 1.3 nM | Human | 37°C | [9] |

| Dissociation Half-life (t1/2) | < 2 minutes | Human | 37°C | [9] |

Note: IC50 (Half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. The dissociation half-life indicates the stability of the enzyme-inhibitor complex.

Experimental Protocols

The characterization of sitagliptin's interaction with DPP-4 relies on robust in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

DPP-4 Enzyme Inhibition Assay (Fluorometric Method)

This assay is fundamental for determining the inhibitory potency (IC50) of compounds like sitagliptin.

Principle: The assay measures the enzymatic activity of DPP-4 by quantifying the cleavage of a fluorogenic substrate, such as H-Gly-Pro-AMC (H-Glycyl-Prolyl-7-amino-4-methylcoumarin).[5] Cleavage of this substrate by DPP-4 releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.

Materials:

-

Human recombinant DPP-4 enzyme

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 mg/mL BSA)[6]

-

Fluorogenic substrate: H-Gly-Pro-AMC

-

Sitagliptin (or other test inhibitors)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a dilution series of sitagliptin in the assay buffer.

-

In a 96-well plate, add the human recombinant DPP-4 enzyme to each well.

-

Add the different concentrations of sitagliptin to the respective wells. A control well with no inhibitor is also included.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 60 minutes).[5]

-

Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate to all wells.

-

Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence over time (e.g., every 30 seconds for 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[5][6]

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each sitagliptin concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Dissociation Study of the DPP-4-Sitagliptin Complex

This experiment assesses the reversibility and the dissociation rate of the inhibitor from the enzyme.

Principle: A pre-formed complex of DPP-4 and a high concentration of the inhibitor is rapidly diluted into a solution containing a high concentration of the substrate. The dilution reduces the concentration of the free inhibitor to a negligible level, allowing the dissociation of the inhibitor from the enzyme to be observed as a recovery of enzymatic activity over time.

Materials:

-

Human recombinant DPP-4 enzyme

-

Sitagliptin

-

Assay buffer

-

H-Gly-Pro-AMC substrate

-

Fluorescence plate reader

Procedure:

-

Incubate a high concentration of human recombinant DPP-4 (e.g., 10 ng) with a saturating concentration of sitagliptin (e.g., 10-fold in excess of its IC50) at 25°C for 60 minutes to allow for the formation of the enzyme-inhibitor complex.[5]

-

Rapidly dilute an aliquot of this mixture by a large factor (e.g., >100-fold) into the assay buffer containing a high concentration of the H-Gly-Pro-AMC substrate.[5]

-

Immediately monitor the hydrolysis of the substrate by measuring the increase in fluorescence over time.[5]

-

The rate of recovery of enzyme activity reflects the dissociation rate of the inhibitor from the enzyme. A rapid recovery indicates a fast off-rate and a reversible inhibitor.

Visualizing the Molecular Interactions and Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: The signaling cascade initiated by DPP-4 inhibition.

Caption: A typical workflow for a DPP-4 inhibition assay.

Conclusion

The detailed understanding of sitagliptin's binding kinetics and its interaction with the DPP-4 enzyme is paramount for the development of next-generation antidiabetic therapies. The characterization of sitagliptin as a competitive, reversible, fast, and tight-binding inhibitor provides a solid foundation for its clinical efficacy.[5] The experimental protocols outlined herein serve as a guide for researchers aiming to evaluate and compare the properties of novel DPP-4 inhibitors. The intricate balance of rapid binding and sufficient duration of action is a key determinant of the in vivo glucose-lowering effects of this class of drugs.[5]

References

- 1. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. lifelinkr.com [lifelinkr.com]

- 4. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Genesis of a New Diabetes Treatment: A Technical Guide to the Early Discovery and Development of Sitagliptin

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Sitagliptin (B1680988), the pioneering dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant milestone in the management of type 2 diabetes mellitus (T2DM). Its development journey is a compelling case study in modern drug discovery, illustrating a rational, target-based approach that navigated critical challenges in selectivity and safety to deliver a novel therapeutic class. This technical guide provides a comprehensive overview of the early discovery and development of sitagliptin, from the foundational biological hypothesis to its preclinical and clinical validation.

The Scientific Foundation: The Incretin (B1656795) Effect and DPP-4

The development of sitagliptin is rooted in the "incretin effect," an observation that oral glucose stimulates a significantly greater insulin (B600854) response than an equivalent intravenous dose. This physiological phenomenon is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released after a meal and act to enhance insulin secretion and suppress glucagon (B607659) release from the pancreas in a glucose-dependent manner.

However, the therapeutic utility of native incretins is severely limited by their rapid degradation in the bloodstream, with a half-life of only a few minutes. The enzyme responsible for this swift inactivation was identified as dipeptidyl peptidase-4 (DPP-4), a serine protease. This discovery unveiled a compelling therapeutic strategy: inhibiting DPP-4 could prolong the action of endogenous GLP-1 and GIP, thereby enhancing the body's natural glucose control mechanisms.

The Discovery Journey: A Focus on Selectivity

In 1999, Merck & Co. initiated a program to develop a potent and selective oral DPP-4 inhibitor.[1] The initial phase involved exploring early inhibitor candidates like isoleucyl thiazolidide. However, these compounds were quickly discontinued (B1498344) due to profound toxicity observed in preclinical animal studies.[1]

A critical breakthrough came from the hypothesis that this toxicity was not caused by DPP-4 inhibition itself, but by the compounds' lack of selectivity. These early molecules also inhibited the closely related enzymes DPP-8 and DPP-9.[1] This led to a pivotal strategic shift: the primary goal became the discovery of a highly selective DPP-4 inhibitor that would spare DPP-8 and DPP-9, thus avoiding the off-target toxicity.

Medicinal chemistry efforts moved away from an initial α-amino acid series, which lacked the desired selectivity, towards a novel β-amino acid piperazine (B1678402) series.[2] While promising, this series suffered from extensive in vivo metabolism. To enhance stability, chemists developed bicyclic derivatives, which culminated in the identification of a potent and selective triazolopiperazine series.[1][2] These analogs exhibited excellent pharmacokinetic properties in preclinical species.[3] Further optimization of this series led directly to the discovery of sitagliptin.[1]

Mechanism of Action

Sitagliptin functions as a potent and competitive inhibitor of the DPP-4 enzyme.[4] By blocking DPP-4, sitagliptin prevents the breakdown of the incretin hormones GLP-1 and GIP.[4] This leads to increased levels of active incretins in the bloodstream, which in turn enhances glucose-dependent insulin secretion from pancreatic beta cells and suppresses glucagon release from pancreatic alpha cells.[4] A key advantage of this mechanism is its glucose-dependency; the insulin response is augmented primarily when blood glucose is elevated, which significantly reduces the risk of hypoglycemia compared to other oral antidiabetic agents like sulfonylureas.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from the preclinical and clinical development of sitagliptin.

Table 1: In Vitro DPP-4 Inhibition and Selectivity

| Enzyme | Sitagliptin IC50 / Ki (nM) | Selectivity vs. DPP-4 |

| DPP-4 | ~18 | - |

| DPP-8 | 33,780 | >1,800-fold |

| DPP-9 | 55,142 | >3,000-fold |

| Data sourced from multiple studies indicating high selectivity.[6][7] |

Table 2: Preclinical Pharmacokinetic Parameters of Sitagliptin

| Species | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability |

| Rat | 40 - 48 | 7 - 9 | ~2 | High |

| Dog | ~9 | ~3 | ~4 | High |

| Data demonstrates good oral absorption and species-dependent clearance.[3][8] |

Table 3: Summary of Phase III Clinical Trial Efficacy Data (Placebo-Subtracted)

| Trial Type | Duration | Patient Population | Baseline HbA1c | Placebo-Subtracted Δ HbA1c |

| Monotherapy | 18-24 weeks | Drug-naïve T2DM | ~8.0% | -0.60% to -0.80% |

| Add-on to Metformin (B114582) | 24 weeks | Inadequate control on Metformin (≥1500mg/day) | ~8.0% | -0.65% to -0.70% |

| Add-on to Pioglitazone | 24 weeks | Inadequate control on Pioglitazone | ~8.1% | -0.70% |

| Sitagliptin 100 mg once daily consistently demonstrated significant improvements in glycemic control.[1][2][5] |

Key Experimental Protocols

In Vitro DPP-4 Enzyme Inhibition Assay

Principle: This fluorometric assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4. The enzyme cleaves a specific synthetic substrate, releasing a fluorescent molecule, which is quantified.

Methodology:

-

Reagents: Recombinant human DPP-4 enzyme, DPP-4 assay buffer, a fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[9]

-

Preparation: Prepare serial dilutions of sitagliptin (or test compound) in assay buffer.

-

Reaction Setup: In a 96-well microplate, add the DPP-4 enzyme to wells containing either the test compound dilutions or buffer (for control).[10]

-

Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[10]

-

Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.[9]

-

Measurement: Read the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) kinetically over a period of 15-30 minutes at 37°C using a fluorescence plate reader.[10]

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the uninhibited control. The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal model.

Preclinical Oral Glucose Tolerance Test (OGTT)

Principle: The OGTT is an in vivo experiment to assess a compound's effect on glucose disposal after an oral glucose challenge in animal models of diabetes or in healthy animals.

Methodology:

-

Animal Model: Use relevant rodent models (e.g., Zucker Diabetic Fatty rats) or healthy mice/rats.

-

Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Dosing: Administer sitagliptin (or vehicle control) orally at a predetermined time (e.g., 60 minutes) before the glucose challenge.

-

Baseline Blood Sample: Collect a baseline blood sample (time 0) from the tail vein.

-

Glucose Challenge: Administer a concentrated glucose solution orally (e.g., 2 g/kg body weight).

-

Post-Challenge Sampling: Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose load.

-

Analysis: Measure blood glucose concentrations in each sample.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the glucose AUC in the sitagliptin-treated group compared to the vehicle group indicates efficacy.

Phase III Clinical Trial Design: Add-on to Metformin

Principle: To evaluate the efficacy and safety of sitagliptin as an add-on therapy in patients with T2DM who have inadequate glycemic control on metformin alone.

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]

-

Patient Population: Patients with T2DM (e.g., ages 18-78) with inadequate glycemic control (e.g., HbA1c 7.0% to 10.0%) while on a stable, high dose of metformin (≥1500 mg/day).[2]

-

Randomization: Patients are randomized (e.g., in a 2:1 or 1:1 ratio) to one of two treatment arms:

-

Sitagliptin 100 mg once daily + ongoing metformin.

-

Placebo once daily + ongoing metformin.

-

-

Primary Endpoint: The primary efficacy endpoint is the change from baseline in HbA1c at the end of the treatment period.[12]

-

Secondary Endpoints: May include the change from baseline in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), the proportion of patients achieving a target HbA1c (e.g., <7.0%), and assessments of beta-cell function.[5]

-

Safety Assessment: Monitor adverse events, body weight changes, and incidence of hypoglycemia throughout the study.

-

Statistical Analysis: The primary analysis is typically an analysis of covariance (ANCOVA) on the primary endpoint, with treatment as a factor and baseline HbA1c as a covariate.

Visualizations of Key Pathways and Processes

Caption: The Incretin Pathway and Sitagliptin's Point of Intervention.

Caption: Logical Workflow of Sitagliptin's Discovery Program.

References

- 1. ono-pharma.com [ono-pharma.com]

- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 3. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estimation of HbA1c response to sitagliptin by change in glycated albumin level for 2 weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New combination treatments in the management of diabetes: focus on sitagliptin – metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Pharmacokinetics of the Dipeptidyl Peptidase 4 Inhibitor Saxagliptin in Rats, Dogs, and Monkeys and Clinical Projections | Semantic Scholar [semanticscholar.org]

- 11. Addition of sitagliptin to ongoing metformin monotherapy improves glycemic control in Japanese patients with type 2 diabetes over 52 weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Sitagliptin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and byproducts of sitagliptin (B1680988) hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Understanding the stability of sitagliptin and its degradation products is critical for ensuring the safety, efficacy, and quality of its pharmaceutical formulations. This document summarizes findings from various forced degradation studies, detailing the byproducts formed under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Core Degradation Pathways of Sitagliptin

Sitagliptin is susceptible to degradation under various stress conditions, primarily through the hydrolysis of its amide bond. The molecule's structure contains several sites that can be targeted by different degradation mechanisms. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products and establishing the intrinsic stability of the drug substance.[1][2]

Acidic Degradation

Under acidic conditions, sitagliptin undergoes hydrolysis of the amide linkage, which is the principal degradation pathway.[3][4] This cleavage results in the formation of two primary degradation products:

-

DP1: 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine [3][8][9][10]

-

DP2: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid [11][12][13][14][15]

Studies have shown that significant degradation occurs in the presence of strong acids like 2.5 M HCl at elevated temperatures (e.g., 60°C), with approximately 20% degradation observed after 6 hours.[3] The degradation kinetics in acidic media have been reported to follow both first-order and second-order models.[3][16]

Alkaline Degradation

In alkaline conditions, sitagliptin also degrades primarily through the hydrolysis of the amide bond, similar to the acidic pathway.[8] The degradation is generally more rapid and extensive in basic media compared to acidic conditions.[16] One of the major degradation products identified under alkaline stress is 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine , the same byproduct (DP1) as in acidic degradation.[8]

Oxidative Degradation

Sitagliptin shows susceptibility to oxidative stress. Studies using hydrogen peroxide (H₂O₂) have demonstrated the formation of several degradation products.[5][17] While the exact structures of all oxidative degradants are not consistently reported across all literature, it is a significant degradation pathway to consider.

Thermal and Photolytic Degradation

Thermal and photolytic stress can also induce the degradation of sitagliptin. The extent of degradation is dependent on the temperature, duration of exposure, and the wavelength of light.[5] Under photolytic conditions, nucleophilic aromatic photosubstitution has been proposed as a characteristic reaction, where fluoride (B91410) atoms on the phenyl ring are replaced by hydroxide (B78521) groups.[18]

Quantitative Analysis of Sitagliptin Degradation

The following table summarizes the quantitative data on sitagliptin degradation under various stress conditions as reported in the literature. It is important to note that the experimental conditions vary between studies, which can affect the extent of degradation.

| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 2.5 M HCl | 6 hours | 60°C | ~20% | [3] |

| 2 M HCl | - | - | Rapid | [16] | |

| 0.1 N HCl | 1 month | Room Temperature | 5.12% | [5][19] | |

| Base Hydrolysis | 2 M NaOH | - | - | Rapid | [16] |

| 0.1 N NaOH | 2 weeks | Room Temperature | 69.91% | [5][19] | |

| Oxidative Degradation | 33% H₂O₂ | 24 hours | Room Temperature | 7.52% | [5][19] |

| 3% H₂O₂ | 48 hours | Room Temperature | Significant | [5] | |

| Thermal Degradation | Dry Heat | 2 weeks | 80°C | 2.25% | [5][19] |

| Photolytic Degradation | UV Light (256 nm) | 2 weeks | Room Temperature | 22.96% | [5][19] |

Experimental Protocols for Forced Degradation Studies

The following are representative protocols for conducting forced degradation studies on sitagliptin, synthesized from methodologies described in the scientific literature.

Preparation of Stock Solution

A stock solution of sitagliptin hydrochloride (e.g., 1 mg/mL) is prepared in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water.

Acidic Hydrolysis

-

To a specific volume of the stock solution, add an equal volume of an acid solution (e.g., 1 N HCl or 2.5 M HCl).

-

The mixture is then heated (e.g., at 60°C) for a defined period (e.g., 30 minutes to 6 hours).

-

After the incubation period, the solution is cooled to room temperature and neutralized with a corresponding molar equivalent of a base (e.g., 1 N NaOH).

-

The final solution is diluted with the mobile phase to a suitable concentration for analysis.

Alkaline Hydrolysis

-

To a specific volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1 N NaOH or 2 M NaOH).

-

The solution is kept at room temperature or heated for a specified duration.

-

After the incubation period, the solution is neutralized with a corresponding molar equivalent of an acid (e.g., 0.1 N HCl).

-

The final solution is diluted with the mobile phase for analysis.

Oxidative Degradation

-

A specific volume of the stock solution is treated with a solution of hydrogen peroxide (e.g., 3% or 30% H₂O₂).

-

The mixture is stored at room temperature for a defined period (e.g., 24-48 hours).

-

The final solution is diluted with the mobile phase for analysis.

Thermal Degradation

A sample of the solid sitagliptin hydrochloride powder is placed in a petri dish and exposed to dry heat in an oven at a specific temperature (e.g., 80°C) for a set duration (e.g., 24 hours to 2 weeks). After exposure, a solution of a specific concentration is prepared for analysis.

Photolytic Degradation

A solution of sitagliptin hydrochloride is exposed to UV light (e.g., at 254 nm) in a photostability chamber for a defined period (e.g., 18 hours to 2 weeks). A control sample is kept in the dark to differentiate between photolytic and thermal degradation.

Analytical Method

The analysis of the stressed samples is typically performed using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV or photodiode array (PDA) detector. Mass spectrometry (MS) is used for the identification and characterization of the degradation products.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the primary degradation pathway of sitagliptin and a general workflow for forced degradation studies.

Caption: Acidic and Alkaline Degradation Pathway of Sitagliptin.

Caption: General Workflow for Forced Degradation Studies.

References

- 1. Sitagliptin ameliorates oxidative stress in experimental diabetic nephropathy by diminishing the miR-200a/Keap-1/Nrf2 antioxidant pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. seer.ufrgs.br [seer.ufrgs.br]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Micelle-enhanced spectrofluorimetric method for determination of sitagliptin and identification of potential alkaline degradation products using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 10. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]

- 11. Sitagliptin Acid Impurity | CAS No- 936630-57-8 | Simson Pharma Limited [simsonpharma.com]

- 12. drjcrbio.com [drjcrbio.com]

- 13. store.usp.org [store.usp.org]

- 14. researchgate.net [researchgate.net]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpsr.com [ijpsr.com]

- 18. researchgate.net [researchgate.net]

- 19. globalresearchonline.net [globalresearchonline.net]

Unraveling the Crystalline Landscape of Sitagliptin Hydrochloride: A Technical Guide to Polymorphism Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure and polymorphism of sitagliptin (B1680988) hydrochloride, a potent dipepeptidyl peptidase-4 (DPP-4) inhibitor. Understanding the solid-state properties of this active pharmaceutical ingredient (API) is critical for ensuring drug product quality, stability, and bioavailability.[1][2] This document details the various known polymorphic forms of sitagliptin hydrochloride, their characterization, and the experimental protocols for their analysis.

Introduction to Sitagliptin and the Significance of Polymorphism

Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes.[1] It functions by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[3] While the commercially available product, Januvia®, contains sitagliptin phosphate (B84403) monohydrate, the hydrochloride salt has been extensively studied for its crystalline properties.[3]

The phenomenon of polymorphism, where a compound exists in multiple crystalline forms with different internal lattice structures, can significantly impact the physicochemical properties of an API, including:

-

Solubility and Dissolution Rate: Different polymorphs can exhibit varying solubilities, which directly affects the drug's dissolution rate and, consequently, its bioavailability.[1][2]

-

Stability: Polymorphs have different thermodynamic stabilities. A metastable form may convert to a more stable form over time, potentially altering the drug product's performance.[1][2][4]

-

Mechanical Properties: Properties like flowability and compressibility are crucial for formulation and manufacturing processes and can vary between polymorphs.

Therefore, a thorough understanding and control of sitagliptin hydrochloride's polymorphism are paramount during drug development.[1][2]

Polymorphic Forms of Sitagliptin Hydrochloride

Several polymorphic forms of sitagliptin hydrochloride have been identified and characterized, primarily through X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[3][5] It is important to note that complete single-crystal X-ray crystallographic data, including unit cell parameters and atomic coordinates, are not consistently available in the public domain for all sitagliptin hydrochloride polymorphs.[3]

Crystalline Forms

Numerous crystalline forms of sitagliptin hydrochloride have been reported in scientific literature and patents. Below is a summary of the characteristic XRPD peaks for some of the identified forms.

Table 1: X-Ray Powder Diffraction Data for Sitagliptin Hydrochloride Polymorphs

| Polymorphic Form | Characteristic 2θ Peaks (±0.2°) | Reference |

| Form I | 7.5, 19.3, 25.4 | [5] |

| Form II | 13.6, 17.7, 24.9 | [5] |

| Form III | 6.50, 7.96, 13.69, 16.01, 17.97, 18.61, 19.72, 20.26, 22.56, 24.63, 25.35, 25.60, 26.98, 29.31, 31.54 | [6] |

| Form L11 | 6.21, 8.74, 9.76, 12.31, 16.59, 17.39, 17.92, 18.73, 19.26, 20.66, 21.73, 22.18, 22.86, 23.43, 24.56, 25.60, 26.16, 27.45, 27.88, 31.84, 33.35, 35.81 | [7] |

| Monohydrate | 6.712, 8.141, 13.911, 16.127, 18.212, 18.851, 19.792, 19.883, 22.792, 25.653, 27.217 | [8] |

Amorphous Form

An amorphous form of sitagliptin hydrochloride has also been described.[9] Amorphous solids lack a long-range ordered crystal lattice, which can lead to higher solubility and faster dissolution rates compared to their crystalline counterparts. However, they are often less stable and more prone to crystallization.

Thermal Analysis

Differential Scanning Calorimetry (DSC) is a key technique for characterizing the thermal behavior of polymorphs, such as melting points and phase transitions.

Table 2: Differential Scanning Calorimetry Data for Sitagliptin Salts

| Form of Sitagliptin | Onset of Melting Transition (°C) | Peak Melting Point (Tpeak) (°C) | Reference |

| Hydrochloride (Novel Polymorph) | 195.8 ± 2 | 202.3 ± 2 | [5][10] |

| Base | 117.81 | 120.29 | [11] |

| Phosphate Monohydrate | 126.76 (dehydration), 140.61 (crystalline transition) | 134.43 (dehydration), 142.30 (crystalline transition), 206.37 (melting) | [1][11] |

| Phosphate Anhydrous | 212.58 | 214.92 | [1][11] |

The phosphate salts of sitagliptin generally exhibit greater thermal stability than the sitagliptin base.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible preparation and characterization of sitagliptin hydrochloride polymorphs.

Preparation of Polymorphic Forms

Form I:

-

Reaction: React sitagliptin free base with isopropanolic HCl in isopropanol (B130326).[3]

-

Isolation: Filter the resulting precipitate.

-

Washing: Wash the precipitate with isopropanol and diethyl ether.

-

Drying: Dry the solid under vacuum at 60°C to yield Form I.[3]

Form II:

-

Dissolution: Dissolve 2.0 g of sitagliptin hydrochloride Form I in 125 ml of ethyl acetate (B1210297) by heating in an oil bath preheated to 125°C for approximately 30 minutes until a clear solution is obtained.[3]

-

Crystallization: Allow the solution to cool to room temperature and stir overnight.[3]

-

Isolation: Filter the resulting crystalline solid.

-

Drying: Dry the solid at 60°C under 5 mbar vacuum for 4 hours to yield Form II.[3]

Sitagliptin Hydrochloride Monohydrate:

-

Dissolution: Charge 100g of sitagliptin free base and 360g of isopropyl acetate into a 1000ml four-necked flask.[3]

-

Heating and Filtration: Heat the mixture to 45-60°C to achieve complete dissolution, followed by hot filtration.[3]

-

Crystallization: Add a suitable amount of water to the filtrate, followed by the addition of seed crystals. Subsequently, add 51g of a hydrochloric acid-ethyl acetate solution.[3]

-

Cooling and Isolation: Cool the mixture to 0-5°C and maintain this temperature to allow for crystallization. Isolate the resulting solid by suction filtration and wash.[3]

-

Drying: Dry the wet product in an oven at 55°C for over 10 hours to yield sitagliptin hydrochloride monohydrate.[3]

Characterization Methods

X-Ray Powder Diffraction (XRPD):

-

Instrument: Bruker-AXS D8 Advance powder X-ray diffractometer.

-

Sample Preparation: Grind the sample in an agate mortar and prepare on a PMMA specimen holder with a flatted surface.

-

Measurement: Rotate the specimen holder in the zθ plane at 20 rpm during measurement.[5]

-

Typical Conditions: Use a Cu-anode (λ = 1.54 Å), operate the X-ray source at 30kV and 10 mA, and use a Ni filter to strip K-beta radiation. A typical measuring range is 3-40° 2θ with a step width of 0.012° and a scan speed of 1.45°/minute.[7]

Differential Scanning Calorimetry (DSC):

-

Instrument: Mettler Toledo 822e DSC instrument.[5]

-

Sample Preparation: Place a sample amount of 1.5 to 2 mg in a hermetically sealed aluminum pan, with a blank hermetically sealed aluminum pan as the reference.[5][7]

-

Measurement: Heat the sample from 30°C to 300°C at a rate of 10°C/min with a nitrogen flow of 50 ml/min.[5]

Thermogravimetric Analysis (TGA):

-

TGA is used to measure changes in mass as a function of temperature. This is particularly useful for identifying solvates and hydrates by quantifying the loss of solvent upon heating.

Spectroscopic Techniques:

-

Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to probe the molecular vibrations within the crystal lattice. Differences in the spectra of various polymorphs can arise from differences in intermolecular interactions and molecular conformations.[1][11]

Visualizing Polymorphic Relationships and Analysis Workflow

The following diagrams illustrate the logical relationships between different forms of sitagliptin and the workflow for their characterization.

Caption: Relationship between sitagliptin hydrochloride forms and characterization methods.

Caption: General experimental workflow for polymorph preparation and analysis.

Conclusion

The polymorphic landscape of sitagliptin hydrochloride is complex, with multiple crystalline forms and an amorphous state identified. A thorough characterization using a combination of analytical techniques, most notably XRPD and DSC, is essential for identifying and controlling the desired solid form. The choice of solvent and crystallization conditions plays a critical role in determining the resulting polymorph. For drug development professionals, a comprehensive understanding of these forms and their interrelationships is crucial for ensuring the development of a safe, effective, and stable pharmaceutical product. Further research to elucidate the complete single-crystal structures of all polymorphs would provide deeper insights into their structure-property relationships.

References

- 1. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2012025944A2 - Sitagliptin, salts and polymorphs thereof - Google Patents [patents.google.com]

- 7. WO2015170340A2 - Novel polymorphs of sitagliptin hydrochloride, processes for its preparation and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 8. CN110857302A - Preparation method of sitagliptin hydrochloride monohydrate crystal form - Google Patents [patents.google.com]

- 9. WO2013084210A1 - Amorphous form of sitagliptin salts - Google Patents [patents.google.com]

- 10. WO2010000469A2 - Crystalline salts of sitagliptin - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

The Dichotomy of Action: An In-depth Technical Guide to the In Vitro and In Vivo Effects of Sitagliptin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitagliptin (B1680988), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has become a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy stems from a well-defined mechanism of action: the prevention of the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide provides a comprehensive technical overview of the in vitro and in vivo effects of sitagliptin hydrochloride, offering a detailed examination of its biochemical and physiological actions. Through a synthesis of preclinical and clinical data, this document elucidates the journey of sitagliptin from a targeted enzymatic inhibitor in a test tube to a modulator of complex physiological pathways in living organisms.

Introduction: The Incretin Effect and the Role of DPP-4

The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly greater insulin (B600854) response than an equivalent intravenous glucose infusion. This is primarily mediated by the gut-derived hormones GLP-1 and GIP. In individuals with type 2 diabetes, the incretin effect is diminished. The enzyme DPP-4 rapidly inactivates GLP-1 and GIP, thereby limiting their insulinotropic actions. Sitagliptin works by competitively and reversibly inhibiting DPP-4, thus prolonging the activity of active GLP-1 and GIP.[1][2][3] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon (B607659) release, and improved glycemic control.[1][4]

In Vitro Effects of Sitagliptin

The in vitro evaluation of sitagliptin has been crucial in defining its core mechanism of action and selectivity. These studies provide a foundational understanding of its direct interaction with its molecular target, DPP-4.

Enzymatic Inhibition of DPP-4

In vitro assays are fundamental to characterizing the potency and kinetics of enzyme inhibitors. Sitagliptin has been shown to be a potent, competitive, and reversible inhibitor of the DPP-4 enzyme.[5][6]

Table 1: In Vitro DPP-4 Inhibition by Sitagliptin

| Parameter | Value | Species/System | Reference |

| IC50 | 19 nM | Human DPP-4 | [7] |

| Mechanism | Competitive, Reversible | Human DPP-4 | [5][6] |

Cellular and Islet-Level Effects

Beyond direct enzyme inhibition, in vitro studies using cell lines and isolated pancreatic islets have shed light on the downstream cellular consequences of DPP-4 inhibition.

-

Anti-inflammatory Effects in Pancreatic Islets: In isolated pancreatic islets from high-fat diet-fed mice, sitagliptin treatment significantly reduced the mRNA expression of several pro-inflammatory cytokines, including MCP-1 (3.3-fold reduction), IL-6 (2-fold reduction), IL-12(p40) (2.2-fold reduction), and IL-12(p35) (5-fold reduction).[8]

-

Beta-Cell Proliferation: Studies have suggested that sitagliptin may promote beta-cell proliferation. In diabetic mice with islet grafts, sitagliptin treatment increased the number of BrdU-positive (proliferating) beta-cells.[9]

In Vivo Effects of Sitagliptin

In vivo studies, encompassing both animal models and human clinical trials, are essential for understanding the integrated physiological effects of sitagliptin in a complex biological system.

Pharmacodynamic Effects: DPP-4 Inhibition and Incretin Levels

Following oral administration, sitagliptin rapidly inhibits plasma DPP-4 activity, leading to a significant increase in the circulating levels of active GLP-1 and GIP.

Table 2: In Vivo Pharmacodynamic Effects of Sitagliptin

| Parameter | Effect | Animal Model/Human Study | Dose | Reference |

| Plasma DPP-4 Inhibition | >70% inhibition at 8 hours | ob/ob mice | 10 mg/kg, p.o. | [1][5] |

| Plasma DPP-4 Inhibition | ~90% trough inhibition | Humans with T2DM | 100 mg/day | [10] |

| Active GLP-1 Levels | 5.2-fold increase (1.2 to 6.5 pmol/l) | Mice | Not specified | [11] |

| Intact GLP-1 Augmentation | 78.4% increase | Humans with T2DM on liraglutide | 100 mg | [12][13] |

| Intact GIP Augmentation | 90.2% increase | Humans with T2DM on liraglutide | 100 mg | [12][13] |

Metabolic Effects: Glucose, Insulin, and Glucagon

The primary therapeutic outcome of sitagliptin administration is the improvement of glycemic control, achieved through the modulation of pancreatic alpha- and beta-cell function.

Table 3: In Vivo Metabolic Effects of Sitagliptin

| Parameter | Effect | Animal Model/Human Study | Dose | Reference |

| Glucose Excursion (OGTT) | ~35% reduction at 8 hours | ob/ob mice | 10 mg/kg, p.o. | [1][5] |

| Fasting Blood Glucose | 21% reduction | High-fat diet mice | 4 g/kg in diet | [8] |

| Plasma Glucagon | 33% reduction | SHROB rats (prediabetic) | 30 mg/kg/day | [14][15] |

| Postprandial Glucagon | 7-14% reduction | Humans with T2DM | Single dose | [16] |

| Postprandial Insulin | 21-22% increase | Humans with T2DM | Single dose | [16] |

Pancreatic Islet Morphology

Long-term studies in animal models suggest that sitagliptin may have beneficial effects on pancreatic islet structure. In a rodent model of type 2 diabetes, chronic treatment with a sitagliptin analog led to a normalization of beta-cell mass and the beta-cell-to-alpha-cell ratio.[17] In another study, sitagliptin-treated diabetic rats showed a significant increase in both the number and size of pancreatic islets.[18]

Signaling Pathways

The physiological effects of sitagliptin are mediated through the enhancement of the GLP-1 signaling pathway in pancreatic beta-cells.

Caption: Sitagliptin-mediated GLP-1 signaling pathway in pancreatic beta-cells.

Experimental Protocols

In Vitro DPP-4 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies.[19][20][21]

-

Reagent Preparation:

-

Prepare DPP-4 Assay Buffer.

-

Reconstitute the fluorometric substrate (e.g., H-Gly-Pro-AMC) in assay buffer to the desired stock concentration.

-

Prepare a stock solution of sitagliptin in a suitable solvent (e.g., DMSO or water).

-

Prepare a solution of recombinant DPP-4 enzyme in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add serial dilutions of sitagliptin or control vehicle to designated wells.

-

Add the DPP-4 enzyme solution to all wells except for the blank.

-

Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the DPP-4 substrate solution to all wells.

-

Measure the fluorescence intensity kinetically or at a fixed time point (e.g., 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Calculate the percentage of inhibition for each sitagliptin concentration relative to the uninhibited control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Measurement of Active GLP-1 Levels (In Vivo)

This protocol outlines the key steps for measuring active GLP-1 in plasma samples using a commercial ELISA kit.[22][23][24][25]

-

Sample Collection:

-

Collect blood from animals or human subjects into tubes containing a DPP-4 inhibitor (e.g., Pefabloc SC, DPP4-inhibitor cocktails) and an anticoagulant (e.g., EDTA).

-

Immediately centrifuge the blood at 4°C to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

ELISA Procedure (General Steps):

-

Bring all reagents and samples to room temperature.

-

Prepare GLP-1 standards and quality controls as per the kit instructions.

-

Add standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.

-

Incubate as specified in the protocol (e.g., 1-2 hours at room temperature or 37°C).

-

Wash the plate multiple times with the provided wash buffer.

-

Add the detection antibody (e.g., HRP-conjugated) and incubate.

-

Wash the plate again to remove unbound detection antibody.

-

Add the substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the specified wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of active GLP-1 in the samples by interpolating their absorbance values from the standard curve.

-

Oral Glucose Tolerance Test (OGTT) in Mice

This is a standard protocol to assess glucose homeostasis in rodent models.[1]

-

Animal Preparation:

-

Fast the mice overnight (e.g., 12-16 hours) with free access to water.

-

Record the baseline body weight.

-

-

Drug Administration:

-

Administer sitagliptin (e.g., 10 mg/kg) or vehicle control via oral gavage at a specified time before the glucose challenge (e.g., 60 minutes).

-

-

Glucose Challenge and Blood Sampling:

-

Collect a baseline blood sample (t=0) from the tail vein.

-

Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Collect subsequent blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose load.

-

-

Glucose Measurement:

-

Measure blood glucose concentrations using a glucometer.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration at each time point for each treatment group.

-

Calculate the area under the curve (AUC) for glucose excursion to quantify the overall glucose tolerance.

-

Conclusion

The comprehensive analysis of sitagliptin hydrochloride's effects, from the molecular interactions observed in vitro to the complex physiological responses documented in vivo, provides a clear and compelling picture of its therapeutic utility. In vitro studies unequivocally establish its potent and selective inhibition of DPP-4. This targeted action is translated in vivo into a cascade of beneficial metabolic effects, including the elevation of active incretin hormones, enhancement of glucose-dependent insulin secretion, and suppression of glucagon release. The culmination of these effects is a significant improvement in glycemic control, with evidence also suggesting potential long-term benefits for pancreatic beta-cell health. This guide underscores the importance of a multi-level investigational approach in drug development, demonstrating how a precise molecular mechanism can be leveraged to achieve profound and clinically meaningful physiological outcomes.

References

- 1. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifelinkr.com [lifelinkr.com]

- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 4. ijrti.org [ijrti.org]

- 5. researchgate.net [researchgate.net]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dipeptidyl peptidase IV inhibitor sitagliptin reduces local inflammation in adipose tissue and in pancreatic islets of obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Addition of a dipeptidyl peptidase-4 inhibitor, sitagliptin, to ongoing therapy with the glucagon-like peptide-1 receptor agonist liraglutide: A randomized controlled trial in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sitagliptin lowers glucagon and improves glucose tolerance in prediabetic obese SHROB rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of Sitagliptin on Insulin and Glucagon Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. mdpi.com [mdpi.com]

- 19. Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lifetechindia.com [lifetechindia.com]

- 21. Dipeptidyl Peptidase IV (DPP4) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 22. raybiotech.com [raybiotech.com]

- 23. bioscience.co.uk [bioscience.co.uk]

- 24. 4adi.com [4adi.com]

- 25. ibl-america.com [ibl-america.com]

Unveiling the Unforeseen: An In-Depth Technical Guide to the In Vitro Off-Target Effects of Sitagliptin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin (B1680988), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed therapeutic for type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of DPP-4, leading to increased levels of incretin (B1656795) hormones, enhanced insulin (B600854) secretion, and suppressed glucagon (B607659) release in a glucose-dependent manner. While its on-target effects are well-documented, a growing body of in vitro research has begun to illuminate a landscape of unexpected, off-target cellular and molecular interactions. This technical guide provides a comprehensive overview of these findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to support further investigation and a deeper understanding of sitagliptin's complete pharmacological profile.

I. Selectivity Profile: Beyond DPP-4

A critical aspect of understanding sitagliptin's off-target potential lies in its selectivity for DPP-4 over other members of the dipeptidyl peptidase family, such as DPP-8 and DPP-9. Inhibition of these latter enzymes has been associated with toxicity in preclinical models.[1] In vitro enzymatic assays have been instrumental in quantifying sitagliptin's selectivity.

Table 1: In Vitro Inhibitory Activity of Sitagliptin Against Dipeptidyl Peptidases

| Enzyme | Inhibitor Concentration (nM) for 50% Inhibition (IC50) | Inhibition Constant (Ki) (nM) | Selectivity vs. DPP-4 (based on Ki) |

| DPP-4 | ~18 - 34[2][3] | 1.3[4] | - |

| DPP-8 | >19,000[4] | 33,780[5][6] | ~26,000-fold |

| DPP-9 | >19,000[4] | 55,142[5][6] | ~42,400-fold |

Experimental Protocol: In Vitro DPP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of sitagliptin against DPP-4, DPP-8, and DPP-9.

Materials:

-

Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

-

Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin).

-

Sitagliptin phosphate (B84403) monohydrate.

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, with 0.1 mg/mL BSA).

-

96-well microplates.

-

Fluorescence plate reader.

Procedure:

-

A dilution series of sitagliptin is prepared in the assay buffer.

-

The recombinant DPP enzyme is added to the wells of the microplate.

-

The sitagliptin dilutions are added to the respective wells and incubated with the enzyme for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

-

The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

The rate of substrate hydrolysis is calculated from the linear portion of the kinetic curve.

-

IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of sitagliptin concentration and fitting the data to a four-parameter logistic equation.

-

Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

II. Cardiovascular Signaling: A Case of Non-Interference

Contrary to some other gliptins, in vitro studies have demonstrated that sitagliptin does not exert off-target effects on key cardiac signaling molecules, namely Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), in cardiomyocytes.[6][7][8] This is a significant finding, as alterations in these pathways can be linked to adverse cardiovascular events.

Table 2: Effect of Sitagliptin on Cardiomyocyte Signaling Molecules

| Signaling Molecule | Cell Type | Sitagliptin Concentration | Observed Effect |

| CaMKII phosphorylation | HL-1 cardiomyocytes | Up to 2 µM | No significant change[7][8] |

| PKC activity | HL-1 cardiomyocytes | Up to 10 µM | No significant change[6][7][8] |

Experimental Protocol: Western Blotting for CaMKII Phosphorylation

Objective: To assess the effect of sitagliptin on the phosphorylation status of CaMKII in cardiomyocytes.

Materials:

-

HL-1 cardiomyocyte cell line.

-

Cell culture medium and supplements.

-

Sitagliptin.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting transfer system.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against phosphorylated CaMKII (p-CaMKII) and total CaMKII.

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

HL-1 cells are cultured to a suitable confluency.

-

Cells are treated with various concentrations of sitagliptin for a specified duration.

-

Following treatment, cells are washed with ice-cold PBS and lysed.

-

The protein concentration of the cell lysates is determined using a BCA assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary antibody against p-CaMKII overnight at 4°C.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

-

The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

-

The membrane is then stripped and re-probed with an antibody against total CaMKII to normalize for protein loading.

-

Densitometric analysis is performed to quantify the relative levels of p-CaMKII.

III. Modulation of Autophagy in Endothelial Cells

Several in vitro studies have revealed an unexpected role for sitagliptin in the regulation of autophagy, a cellular process critical for the degradation and recycling of damaged organelles and proteins, particularly in endothelial cells under hyperglycemic conditions.[9][10][11]

Table 3: Sitagliptin's Influence on Autophagy Markers in Endothelial Cells

| Cell Type | Condition | Sitagliptin Concentration | Effect on Autophagy Markers | Implicated Signaling Pathway |

| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose | 0.1 - 100 µM | Inhibition of excessive autophagy (decreased LC3-II and beclin-1)[9][10] | JNK-Bcl-2-Beclin-1[10] |

| Endothelial Progenitor Cells (EPCs) | High Glucose | 3 µM | Restoration of basal autophagy (increased LC3-II, decreased p62)[12] | AMPK/ULK1[12] |

Experimental Workflow for Autophagy Assessment

Caption: Experimental workflow for investigating sitagliptin's effect on autophagy.

Signaling Pathways Implicated in Sitagliptin-Mediated Autophagy Regulation

Caption: Signaling pathways in sitagliptin-regulated autophagy.

IV. Immunomodulatory Effects on T-Cells

Beyond its metabolic functions, sitagliptin has been shown to exert direct immunomodulatory effects in vitro. Studies on human peripheral blood mononuclear cells (PBMCs) have demonstrated that sitagliptin can inhibit T-cell proliferation and modulate cytokine production.[13][14]

Table 4: In Vitro Immunomodulatory Effects of Sitagliptin

| Cell Type | Stimulation | Sitagliptin Concentration | Observed Effects |

| Human PBMCs | Phytohemagglutinin (PHA) | Dose-dependent | - Inhibition of T-cell proliferation- Decreased CD26 expression- Reduced IFN-γ and IL-17 production- Abolished IL-6 expression- Increased TGF-β1 production[13][14] |

Experimental Protocol: T-Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the effect of sitagliptin on the proliferation of stimulated T-cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs).

-

Ficoll-Paque for PBMC isolation.

-

RPMI-1640 medium with supplements.

-

Phytohemagglutinin (PHA) as a mitogen.

-

Sitagliptin.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well culture plates.

-

Microplate reader.

Procedure:

-

PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cells are seeded in a 96-well plate and treated with various concentrations of sitagliptin.

-

PHA is added to the wells to stimulate T-cell proliferation.

-

The plate is incubated for a period of 72 hours at 37°C in a humidified CO2 incubator.

-

MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

A solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell proliferation is calculated as a percentage relative to the stimulated, untreated control.

V. Potential Interaction with Angiotensin-Converting Enzyme 2 (ACE2)

Recent in silico and some preliminary in vitro studies have suggested a potential interaction between sitagliptin and angiotensin-converting enzyme 2 (ACE2), the primary receptor for SARS-CoV-2 entry into cells.[15][16][17][18] While the physiological relevance of this interaction is still under investigation, it represents an intriguing and unexpected off-target possibility. Molecular docking studies have predicted a binding affinity, and surface plasmon resonance (SPR) has been used to explore the kinetics of this interaction.

Table 5: In Vitro Interaction between Sitagliptin and ACE2

| Assay Type | Key Findings |

| Molecular Docking | Predicted binding of sitagliptin to ACE2 with favorable binding energies.[16] |

| Surface Plasmon Resonance (SPR) | Demonstrated a direct interaction between sitagliptin and ACE2.[15] |

Conceptual Workflow for Investigating Sitagliptin-ACE2 Interaction

Caption: Workflow for studying the sitagliptin-ACE2 interaction.

Conclusion